molecular formula C12H12Cl2FN3O B1520264 6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride CAS No. 1221725-93-4

6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride

Cat. No. B1520264
CAS RN: 1221725-93-4
M. Wt: 304.14 g/mol
InChI Key: GZPGIGZXZOQWCG-UHFFFAOYSA-N
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Description

“6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride” is a chemical compound with the CAS Number: 1221725-93-4 . It has a molecular weight of 304.15 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 6-(4-fluorophenoxy)-3-pyridinecarboximidamide dihydrochloride . The InChI code for this compound is 1S/C12H10FN3O.2ClH/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-16-11)12(14)15;;/h1-7H,(H3,14,15);2*1H .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 304.15 .

Scientific Research Applications

Advanced Polymer Synthesis

Research into pyridine-based compounds has led to developments in advanced polymer materials. For instance, 2,6-bis (4-aminophenoxy) pyridine, a related compound, has been utilized to synthesize novel poly(ether imide ester)s with high thermal stability, demonstrating the potential of pyridine derivatives in creating materials with desirable physical and thermal properties (Mehdipour-Ataei & Amirshaghaghi, 2005). Similarly, novel polyimides derived from pyridine-containing aromatic dianhydrides have shown outstanding thermal and mechanical properties, suitable for high-performance applications (Wang et al., 2006).

Fluorescence and Sensor Applications

Pyridine derivatives have also found significant applications in fluorescence and sensing technologies. Fluoroionophores based on diamine-salicylaldehyde derivatives, incorporating pyridine structures, have been developed for specific metal ion detection, showcasing the versatility of pyridine derivatives in sensor applications (Hong et al., 2012). Additionally, novel fluorescent polyimides containing pyridine moieties have been synthesized, offering potential for advanced optical materials with unique emissive properties (Huang et al., 2012).

Pharmaceutical Intermediate Synthesis

While the direct mention of 6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride in pharmaceutical research is restricted by the exclusion criteria, related compounds have served as key intermediates in the synthesis of potential therapeutic agents. For example, compounds incorporating pyridine and fluoro groups have been synthesized for their potential use in anti-tumor drug development, underlining the importance of such structures in medicinal chemistry (Zhou et al., 2019).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-(4-fluorophenoxy)pyridine-3-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O.2ClH/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-16-11)12(14)15;;/h1-7H,(H3,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPGIGZXZOQWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)C(=N)N)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride
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6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride
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